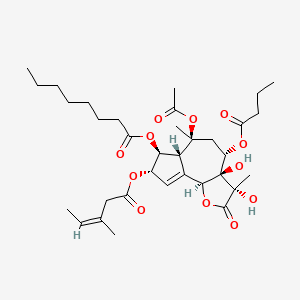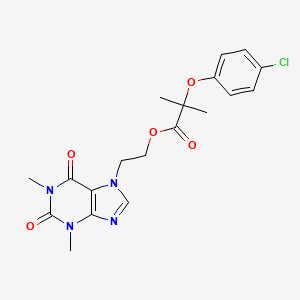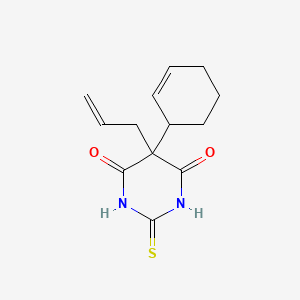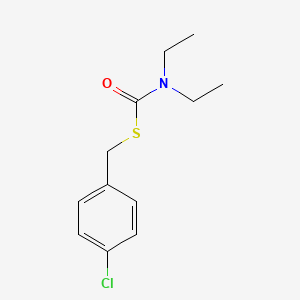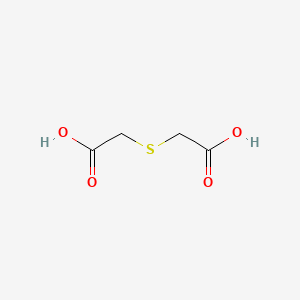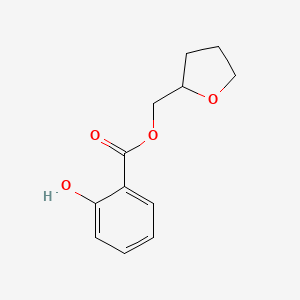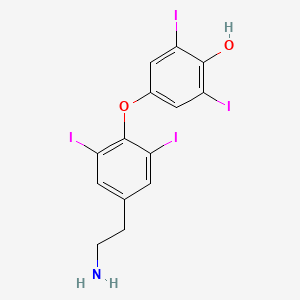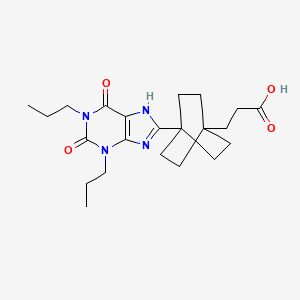
Tonapofylline
概要
説明
Tonapofylline is a xanthine derivative that acts as a selective antagonist of the A1 adenosine receptor. It has been investigated for its potential therapeutic applications in treating heart failure, renal insufficiency, and congestive heart failure .
準備方法
Synthetic Routes and Reaction Conditions: Tonapofylline can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
化学反応の分析
反応の種類: トナポフィリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 還元反応は、キサンチンコアの官能基を修飾できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
生成される主要な生成物: これらの反応で生成される主要な生成物は、使用した特定の試薬と条件によって異なります。 例えば、酸化は酸化されたキサンチン誘導体を生成する可能性があり、置換反応はさまざまな置換されたキサンチン化合物を生成する可能性があります .
4. 科学研究への応用
化学: アデノシン受容体の相互作用とシグナル伝達経路を研究するための研究ツールとして使用されます。
生物学: 細胞プロセスと受容体結合への影響が調査されています。
医学: 心不全、腎不全、その他の心臓血管疾患の治療における治療の可能性が探求されています。
科学的研究の応用
Chemistry: Used as a research tool to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its therapeutic potential in treating heart failure, renal insufficiency, and other cardiovascular diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference compound in drug discovery
作用機序
トナポフィリンは、A1 アデノシン受容体に高親和性で結合することで、競合的アンタゴニストとして作用します。この結合はアデノシンの作用を阻害し、さまざまな生理学的効果をもたらします。腎臓では、トナポフィリンは A1 アデノシン受容体を遮断し、糸球体濾過量を維持し、ナトリウム利尿を促進します。 このメカニズムは、心不全や腎不全などの状態に有益です .
類似化合物:
ペントキシフィリン: 間歇性跛行の治療に使用される別のキサンチン誘導体です。
テオフィリン: 呼吸器疾患の気管支拡張薬として使用されるキサンチン誘導体です。
カフェイン: 興奮作用を持つ、よく知られたキサンチン誘導体です
比較: トナポフィリンは、A1 アデノシン受容体に対する高い選択性という点で独特であり、特定の生理学的経路を標的にする際に特に効果的です。 他のキサンチン誘導体とは異なり、トナポフィリンの A1 アデノシン受容体の選択的アンタゴニズムは、心臓血管および腎臓の疾患の治療において明確な治療上の利点をもたらします .
類似化合物との比較
Pentoxifylline: Another xanthine derivative used to treat intermittent claudication.
Theophylline: A xanthine derivative used as a bronchodilator in respiratory diseases.
Caffeine: A well-known xanthine derivative with stimulant effects
Comparison: Tonapofylline is unique in its high selectivity for A1 adenosine receptors, making it particularly effective in targeting specific physiological pathways. Unlike other xanthine derivatives, this compound’s selective antagonism of A1 adenosine receptors provides distinct therapeutic advantages in treating cardiovascular and renal conditions .
特性
IUPAC Name |
3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-3-13-25-17-16(18(29)26(14-4-2)20(25)30)23-19(24-17)22-10-7-21(8-11-22,9-12-22)6-5-15(27)28/h3-14H2,1-2H3,(H,23,24)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVVWUOTJRXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CCC(CC3)(CC4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187611 | |
| Record name | Tonapofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Stimulation of A1 adenosine receptors in the kidney reduces glomerular filtration rate (GFR) via tubuloglomerular feedback and increases sodium reabsorption. Blocking A1 adenosine receptors would therefore maintain GFR and cause natriuresis. Tonapofylline is a xanthine derivative that binds with high affinity to A1 adenosine receptors from several species including human and acts as a competitive antagonist at these receptors. | |
| Record name | Tonapofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
340021-17-2 | |
| Record name | Tonapofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340021-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tonapofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340021172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tonapofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tonapofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TONAPOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNU4U44T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

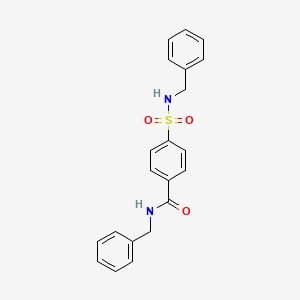
![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)
